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Compound of Interest

Compound Name: Citroxanthin

Cat. No.: B1239401

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
pure citroxanthin, also known as mutatochrome or 5,8-epoxy--carotene. This document is
intended to serve as a detailed resource for researchers and professionals involved in the
identification, characterization, and development of carotenoid-based compounds.

Introduction to Citroxanthin

Citroxanthin is a naturally occurring xanthophyll, an oxygenated derivative of 3-carotene. Its
structure is characterized by the presence of a 5,8-epoxide group on one of the (3-ionone rings,
which significantly influences its spectroscopic properties compared to its parent compound.
Accurate spectroscopic analysis is paramount for its unambiguous identification and for
understanding its physicochemical behavior in various matrices.

Quantitative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic data for pure citroxanthin.
It is important to note that a complete set of experimentally determined data for pure
citroxanthin under various conditions is not extensively available in the literature. Therefore,
some data points are inferred from closely related compounds or are based on a limited
number of studies.
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Spectroscopic

. Parameter Value Solvent/Conditions

Technique
UV-Visible

Amax 1 ~408 nm Hexane
Spectroscopy
Amax 2 ~430 nm Hexane[1]
Amax 3 ~457 nm Hexane
Molar Absorptivity (€) Data not available
Mass Spectrometry Molecular Formula C40H560[2] -
Molecular Weight 552.9 g/mol [2] -
Monoisotopic Mass 552.433116406 Da[2?] -
Key Fragmentation Predicted based on

ESI-MS/MS

lons structure
Nuclear Magnetic ]

1H NMR Chemical _ _
Resonance (NMR) See discussion below CDCls, CeDs

Spectroscopy

Shifts

13C NMR Chemical
Shifts

See discussion below

CDCls, CeDs

Infrared (IR)

Spectroscopy

Key Absorption Bands

See discussion below

KBr pellet or CCla

Note on NMR and IR Data: Detailed, experimentally verified *H and 3C NMR and IR spectra for

pure citroxanthin are not readily available in published literature. The discussion in the

respective sections below provides expected characteristic signals based on the known

structure of citroxanthin and data from similar carotenoid epoxides.

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic analyses of

citroxanthin. These protocols are based on established methods for carotenoid analysis.
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UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (Amax) of citroxanthin, which is characteristic
of its conjugated polyene system.

Methodology:

» Sample Preparation: A stock solution of pure citroxanthin is prepared by dissolving a
precisely weighed amount in a suitable solvent (e.g., hexane, ethanol, or acetone) to a
known concentration. The solution should be prepared in low-light conditions to prevent
photo-degradation.

 Instrumentation: A double-beam UV-Vis spectrophotometer is used.
e Measurement:
o The spectrophotometer is blanked using the same solvent as the sample.
o The sample solution is transferred to a quartz cuvette.
o The absorption spectrum is recorded over a wavelength range of 350-600 nm.

o Data Analysis: The wavelengths of maximum absorbance (Amax) are identified from the
spectrum. The molar absorptivity (€) can be calculated using the Beer-Lambert law (A = €bc),
where A is the absorbance at a specific Amax, b is the path length of the cuvette (typically 1
cm), and c is the molar concentration of the solution.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of citroxanthin for
structural confirmation.

Methodology:

o Sample Preparation: A dilute solution of pure citroxanthin is prepared in a solvent
compatible with the ionization source (e.g., methanol or acetonitrile).
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e Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, equipped with an Electrospray lonization (ESI) or
Atmospheric Pressure Chemical lonization (APCI) source is used.

¢ Measurement:

o The sample is introduced into the mass spectrometer via direct infusion or after separation
by liquid chromatography (LC).

o Full scan mass spectra are acquired in positive ion mode to observe the protonated
molecule [M+H]*.

o Tandem mass spectrometry (MS/MS) is performed on the parent ion to induce
fragmentation and obtain a characteristic fragmentation pattern.

» Data Analysis: The exact mass of the parent ion is used to confirm the elemental
composition (C40H560). The fragmentation pattern is analyzed to identify characteristic
losses, such as the loss of water or cleavages along the polyene chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of citroxanthin by analyzing the
chemical environment of its hydrogen (*H) and carbon (*3C) atoms.

Methodology:

o Sample Preparation: A sufficient amount of pure citroxanthin (typically 1-5 mg for *H NMR,
10-20 mg for 13C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDClIs, or
benzene-ds, CeDe) in an NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
e Measurement:
o Standard *H and *3C NMR spectra are acquired.

o Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
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Correlation), are performed to establish connectivity between protons and carbons.

o Data Analysis: The chemical shifts (), coupling constants (J), and integration of the signals
in the *H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, are
analyzed to assign all the protons and carbons in the molecule. The presence of the 5,8-
epoxide ring will induce specific shifts in the signals of the neighboring protons and carbons
compared to (-carotene.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in citroxanthin.
Methodology:

o Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by
grinding a small amount of pure citroxanthin with dry KBr powder and pressing it into a
transparent disk. Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCla4)
can be used.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
e Measurement:
o A background spectrum of the KBr pellet holder or the solvent is recorded.

o The sample spectrum is then recorded over the mid-infrared range (typically 4000-400
cm™1).

o Data Analysis: The absorption bands in the spectrum are assigned to specific functional
group vibrations. Key expected absorptions for citroxanthin include C-H stretching and
bending vibrations from the alkyl groups and the polyene chain, C=C stretching from the
polyene chain, and C-O-C stretching from the epoxide ring.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of
citroxanthin and a conceptual representation of its signaling pathway relevance in biological
systems (as an antioxidant).
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Caption: Workflow for the Spectroscopic Characterization of Citroxanthin.
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Caption: Conceptual Antioxidant Action of Citroxanthin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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